molecular formula C18H15BrN4O3 B10954474 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B10954474
M. Wt: 415.2 g/mol
InChI Key: ACOLNODOMJJWGV-UHFFFAOYSA-N
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 1H-pyrazole to obtain 4-bromo-1H-pyrazole. This intermediate is then reacted with benzyl chloride to form 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzene. The final step involves the amidation of this intermediate with 2-methyl-4-nitroaniline under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted pyrazole derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play a role in binding interactions and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the combination of its pyrazole ring, bromine substitution, and benzamide group. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds .

Properties

Molecular Formula

C18H15BrN4O3

Molecular Weight

415.2 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide

InChI

InChI=1S/C18H15BrN4O3/c1-12-8-16(23(25)26)6-7-17(12)21-18(24)14-4-2-13(3-5-14)10-22-11-15(19)9-20-22/h2-9,11H,10H2,1H3,(H,21,24)

InChI Key

ACOLNODOMJJWGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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